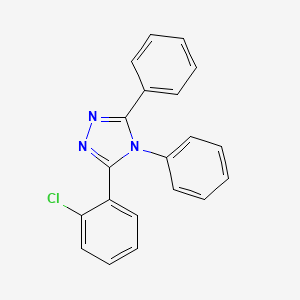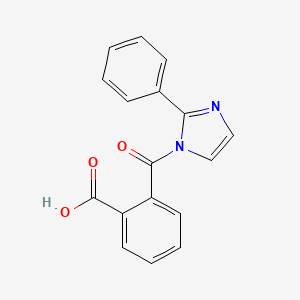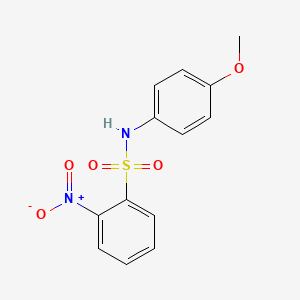
2,2-Dimethylpent-4-enenitrile
Overview
Description
2,2-Dimethylpent-4-enenitrile is an organic compound with the molecular formula C7H11N. It is characterized by the presence of a nitrile group (-CN) attached to a pentene chain with two methyl groups at the second carbon position. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate for the synthesis of imines and carbonitriles .
Mode of Action
2,2-Dimethylpent-4-enenitrile can be synthesized by the reaction of bromomethyl cyclopropane with a Grignard reagent . The Grignard reagents are nucleophilic and react with alkenes to form addition products called imines .
Biochemical Pathways
It is known that the compound is used as an intermediate in the synthesis of imines and carbonitriles . These compounds are important in various biochemical processes, including the synthesis of pharmaceutical products .
Pharmacokinetics
The compound’s molecular weight is 10917 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a synthetic intermediate, it plays a crucial role in the synthesis of imines and carbonitriles , which are important compounds in various biochemical and pharmaceutical applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point is 163.28°C , which suggests that it is stable at normal environmental temperatures. Its volatility may increase at higher temperatures .
Biochemical Analysis
Biochemical Properties
2,2-Dimethylpent-4-enenitrile plays a significant role in biochemical reactions, particularly in the synthesis of imines and carbonitriles. It interacts with various enzymes and proteins, including Grignard reagents, which are nucleophilic and react with alkenes to form addition products. The interaction between this compound and Grignard reagents involves nucleophilic substitution reactions . Additionally, this compound can be synthesized by the reaction of bromomethyl cyclopropane with a Grignard reagent .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in metabolic flux and metabolite levels
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The compound’s mechanism of action also includes changes in gene expression, which can influence various cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation rates can vary depending on the experimental conditions. Studies have shown that this compound has a half-life of approximately 7.581 hours in a model river and 170.3 hours in a model lake . These temporal effects are crucial for understanding its behavior in different environments and experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects . The dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can be metabolized into different compounds, influencing metabolic flux and metabolite levels . The compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function . Understanding its transport and distribution mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpent-4-enenitrile can be synthesized through the reaction of bromomethyl cyclopropane with a Grignard reagent. The Grignard reagents are nucleophilic and react with alkenes to form addition products called imines. Another method involves the one-pot reaction of an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile under the catalysis of elemental iodine . This method does not require a metal catalyst or toxic solvent, making it environmentally friendly with mild reaction conditions and high yield .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpent-4-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as Grignard reagents for substitution reactions.
Major Products Formed
Scientific Research Applications
2,2-Dimethylpent-4-enenitrile is used in various scientific research applications, including:
Biology: In the study of biochemical pathways involving nitrile-containing compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of antimicrobial dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethylpent-4-enenitrile include:
2,2-Dimethyl-4-phenylpent-4-enenitrile: A compound with a phenyl group attached to the pentene chain.
2,2-Dimethylhydrazonebut-2-enenitriles: Compounds used in the synthesis of antimicrobial dyes.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used as an intermediate in the synthesis of a wide range of organic compounds. Its environmentally friendly synthesis methods and high yield make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,2-dimethylpent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOUBYNTMVSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294994 | |
| Record name | 2,2-dimethylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-30-5 | |
| Record name | NSC99205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)







